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3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride Documentation Hub

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  • Product: 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride
  • CAS: 2375274-11-4

Core Science & Biosynthesis

Foundational

Comprehensive Safety, Handling, and Experimental Workflows for 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride

Executive Summary & Chemical Identity 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride (a derivative of N -ethyl- N -pentyl- β -alanine, free base CAS: 1184196-24-4) is a highly specialized, non-natural tertiary amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-[Ethyl(pentyl)amino]propanoic acid hydrochloride (a derivative of N -ethyl- N -pentyl- β -alanine, free base CAS: 1184196-24-4) is a highly specialized, non-natural tertiary amino acid building block. Structurally, it features a highly lipophilic N -pentyl chain and an N -ethyl group, rendering the amine center tertiary.

In drug development, this structural motif is highly valued for synthesizing peptidomimetics, lipid nanoparticles (LNPs), and PROTAC linkers. The tertiary amine prevents hydrogen bond donation, which can be strategically used to disrupt peptide secondary structures (similar to proline) while simultaneously increasing the membrane permeability of the resulting construct. However, its presentation as a hydrochloride salt introduces specific physicochemical behaviors—namely hygroscopicity and pH-dependent solubility—that require rigorous handling and self-validating experimental protocols.

Physicochemical Profiling & Safety Data (SDS Core)

Understanding the causality behind the safety protocols requires analyzing the molecule's thermodynamic and physical state. As a hydrochloride salt, the compound is highly crystalline but prone to moisture absorption. The zwitterionic potential of the amino acid is masked by the protonated tertiary amine and the chloride counterion.

Quantitative Data & GHS Classification Summary
Property / HazardSpecification / Details
Chemical Formula C 10​ H 21​ NO 2​ HCl
Molecular Weight 223.74 g/mol (Salt); 187.28 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility High in H₂O and Methanol; Low in Hexanes/Ether
GHS Classification Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335)
Signal Word Warning
PPE Requirements Nitrile gloves (EN 374), Safety goggles, P1/N95 Particulate respirator if dusting occurs

Scientific Rationale for Hazards: The localized acidity of the hydrochloride salt, combined with the surfactant-like properties of the lipophilic pentyl chain, disrupts lipid bilayers in the stratum corneum and ocular mucosa, leading to the classified H315 and H319 irritation hazards [1].

Laboratory Handling & Storage Protocols

To maintain scientific integrity and prevent degradation, handling must be treated as a controlled system.

  • Storage Causality: The compound must be stored at 2–8°C in a tightly sealed container. Because the HCl salt is hygroscopic, exposure to ambient humidity will cause the powder to deliquesce, altering the molecular weight by forming unpredictable hydrates. This will ruin stoichiometric accuracy in downstream coupling reactions.

  • Atmospheric Control: Upon opening the primary container, backfill the headspace with an inert gas (Argon or dry Nitrogen) before resealing. Store in a secondary desiccator containing Drierite (CaSO₄).

  • Engineering Controls: Weighing must be performed in a Class I or Class II biological safety cabinet or a dedicated powder-weighing fume hood to mitigate the STOT SE 3 (H335) respiratory irritation risk [1].

Experimental Workflows (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure that the chemical state of the molecule is exactly as required for the reaction.

Workflow 1: Freebasing the Hydrochloride Salt

Purpose: Required when the downstream application requires a highly nucleophilic amine or when the reaction must be performed in strictly non-polar solvents where the HCl salt is insoluble.

  • Dissolution: Suspend 1.0 mmol of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride in 10 mL of deionized water.

  • Neutralization: Slowly add saturated aqueous Na₂CO₃ dropwise while monitoring the pH. Causality: Na₂CO₃ is chosen over NaOH to prevent base-catalyzed degradation or unwanted side reactions with the carboxylic acid. Bring the pH to ~6.5–7.0 (the isoelectric point).

  • Extraction: Extract the aqueous layer with 3 x 15 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The lipophilic N -pentyl group ensures the zwitterion/free base partitions favorably into the organic layer.

  • Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A distinct color change validates the presence of the amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow 2: Direct Amide Bond Formation (Peptide Synthesis)

Purpose: Incorporating the amino acid into a growing peptide chain or linker without prior freebasing.

  • Activation: In a dry round-bottom flask under Argon, dissolve 1.0 mmol of the HCl salt and 1.1 mmol of the target amine in anhydrous DMF (5 mL).

  • Stoichiometric Base Addition (Critical Step): Add 3.0 mmol of N,N -Diisopropylethylamine (DIPEA). Causality: One equivalent of DIPEA is strictly consumed to neutralize the HCl salt of the starting material. The remaining two equivalents act as the catalytic base for the coupling reaction. Failure to account for the HCl salt will stall the reaction.

  • Coupling: Add 1.2 mmol of HATU at 0°C. Stir and allow to warm to room temperature over 2 hours. Causality: HATU is highly efficient for sterically hindered carboxylic acids, generating an active HOAt ester that rapidly reacts with the target amine [2].

  • Self-Validation (LC-MS Tracking): Take a 5 μ L aliquot, dilute in Methanol, and inject into an LC-MS. The tertiary amine of the product will yield a massive signal in positive-ion electrospray ionization (ESI+), allowing you to definitively confirm the consumption of the starting material.

Workflow Visualization

The following DOT diagram maps the logical decision tree for handling and reacting this specific amino acid salt.

Workflow Storage Hygroscopic Storage (2-8°C, Argon Atmosphere) Weighing Weighing & PPE (Fume Hood, GHS07 Irritant) Storage->Weighing Transfer under inert gas Decision Application Requirement? Weighing->Decision Sub1 Pathway A: Freebasing (Aqueous Na2CO3 + DCM Extraction) Decision->Sub1 Lipophilic/Non-polar needs Sub2 Pathway B: Direct Amide Coupling (HATU + 3 eq. DIPEA in DMF) Decision->Sub2 Peptide/Linker Synthesis Validation1 Validation: TLC (Ninhydrin) Sub1->Validation1 Validation2 Validation: LC-MS (ESI+) Sub2->Validation2 Purification Product Purification (Flash Chromatography) Validation1->Purification Validation2->Purification

Caption: Decision matrix and validation workflow for the handling and reaction of 3-[Ethyl(pentyl)amino]propanoic acid HCl.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing), 2009, 38, 606-631. Valeur, E., & Bradley, M. URL: [Link]

Protocols & Analytical Methods

Method

applications of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride in drug discovery

Application Note: 3-[Ethyl(pentyl)amino]propanoic Acid Hydrochloride in Next-Generation Drug Delivery and PROTAC Design The Causality of Headgroup Engineering in Medicinal Chemistry In modern drug discovery, the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[Ethyl(pentyl)amino]propanoic Acid Hydrochloride in Next-Generation Drug Delivery and PROTAC Design

The Causality of Headgroup Engineering in Medicinal Chemistry

In modern drug discovery, the structural nuances of bifunctional building blocks dictate the pharmacokinetic and pharmacodynamic fate of macromolecular therapeutics. 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride (CAS: 1184196-24-4) is a highly specialized, non-natural tertiary amino acid. It features an asymmetric N -ethyl- N -pentyl tertiary amine headgroup coupled to a three-carbon (propanoic) carboxylic acid.

This specific architecture solves two critical challenges in pharmaceutical engineering:

  • Precise pKa Tuning for Endosomal Escape: The asymmetric ethyl and pentyl substitutions increase the lipophilicity of the headgroup compared to standard dimethylamino groups (e.g., DLin-MC3-DMA). This shifts the apparent pKa to an optimal range (~6.5–6.8), ensuring the molecule remains neutral in systemic circulation (pH 7.4) but rapidly protonates in the acidic endosome (pH 5.5)[1].

  • Steric Disruption for Biodegradability: The distance between the tertiary amine and the ester bond (dictated by the propanoic acid backbone) profoundly impacts lipase-mediated hydrolysis. The three-carbon spacer provides an optimal balance, allowing for rapid intracellular biodegradation while maintaining extracellular stability[2][3].

Below, we detail the application of this building block in synthesizing ionizable lipids for mRNA-Lipid Nanoparticles (LNPs) and its utility as a tunable linker in targeted protein degradation (PROTACs).

Workflow 1: Modular Synthesis of Ionizable Lipids for mRNA-LNPs

The dominant bottleneck in mRNA therapeutics is intracellular delivery. Ionizable lipids formulated into LNPs must condense the polyanionic mRNA, protect it from RNases, and facilitate cytosolic release[4][5]. By utilizing 3-[Ethyl(pentyl)amino]propanoic acid as the hydrophilic headgroup, researchers can synthesize libraries of biodegradable lipids via esterification or multicomponent Passerini reactions[1].

Theoretical Causality of the Protocol

To create a self-validating system, the synthesis relies on Steglich esterification. The propanoic acid is activated by EDC, while DMAP acts as an acyl transfer catalyst. The resulting ester linkage is intentionally designed to be cleaved by intracellular lipases. Following synthesis, microfluidic mixing is employed. The acidic aqueous phase (pH 4.0) ensures the N -ethyl- N -pentyl amine is fully protonated, driving electrostatic complexation with mRNA. Subsequent dialysis into pH 7.4 neutralizes the lipid, driving hydrophobic collapse into a stable solid lipid nanoparticle.

Synthesis Core 3-[Ethyl(pentyl)amino]propanoic acid (Tertiary Amine Headgroup) Reaction Steglich Esterification (EDC·HCl, DMAP, DCM) Core->Reaction Tails Branched Lipid Alcohols (Hydrophobic Core) Tails->Reaction Purification Silica Gel Chromatography (QC: LC-MS, 1H-NMR) Reaction->Purification Lipid Purified Ionizable Lipid (pKa ~6.6) Purification->Lipid Formulation Microfluidic Mixing (pH 4.0) (with mRNA, PEG, Chol, DSPC) Lipid->Formulation LNP Functional mRNA-LNP (Dialysis to pH 7.4) Formulation->LNP

Figure 1: Modular synthesis and formulation workflow for 3-[Ethyl(pentyl)amino]propanoic acid-derived mRNA-LNPs.

Step-by-Step Methodology: Lipid Synthesis & LNP Formulation

Part A: Synthesis of the Ionizable Lipid

  • Activation: Dissolve 1.0 eq of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride and 1.2 eq of a branched lipid alcohol (e.g., heptadecan-9-ol) in anhydrous dichloromethane (DCM) under inert argon atmosphere.

  • Coupling: Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP. Stir at room temperature for 24 hours. Causality: DMAP suppresses side-reaction formation (e.g., N -acylureas) by forming a highly reactive intermediate.

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

  • Validation (QC): Confirm mass via LC-MS (ESI+) and structure via 1H -NMR. Ensure purity >95% before LNP formulation.

Part B: Microfluidic Formulation of mRNA-LNPs

  • Lipid Phase: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-DMG in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to achieve a final Nitrogen-to-Phosphate (N/P) ratio of 6:1.

  • Mixing: Process the two phases through a microfluidic herringbone mixer at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Dialysis & Validation (QC): Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH. Validate size via Dynamic Light Scattering (Target: <100 nm, PDI <0.2) and encapsulation efficiency via RiboGreen assay (Target: >90%).

The Mechanism of Action: Endosomal Escape

The efficacy of the formulated LNP relies entirely on the protonation sponge effect and membrane fusion capabilities of the N -ethyl- N -pentyl headgroup. The asymmetric pentyl chain intercalates into the endosomal membrane, disrupting the anionic phospholipid bilayer more effectively than symmetric short-chain amines[3][6].

G Blood Systemic Circulation (pH 7.4) LNP is Neutral & Stable Endocytosis Cellular Uptake (Receptor-Mediated Endocytosis) Blood->Endocytosis EarlyEndo Early Endosome (pH 6.5) Amine Protonation Begins Endocytosis->EarlyEndo LateEndo Late Endosome (pH 5.5) Fully Protonated (Cationic) EarlyEndo->LateEndo Fusion Ion-Pairing with Anionic Lipids Membrane Hexagonal Phase Formation LateEndo->Fusion Release Cytosolic mRNA Release & Ribosomal Translation Fusion->Release

Figure 2: Signaling and mechanistic pathway of endosomal escape driven by the pH-responsive tertiary amine.

Workflow 2: Bifunctional Linker in PROTAC Development

Beyond LNPs, 3-[Ethyl(pentyl)amino]propanoic acid serves as an advanced linker in Proteolysis Targeting Chimeras (PROTACs). Traditional PEG or alkyl linkers often suffer from poor aqueous solubility, leading to sub-optimal oral bioavailability.

Theoretical Causality

Incorporating a tertiary amine into the linker introduces a basic center that can form a salt under physiological conditions, drastically improving aqueous solubility. Furthermore, the asymmetric ethyl/pentyl groups provide steric bulk that can disrupt the crystalline packing of the PROTAC, lowering the melting point and improving dissolution rates. The propanoic acid moiety allows for seamless integration into Solid-Phase Peptide Synthesis (SPPS) workflows, coupling directly to the amine of an E3 ligase ligand (e.g., a thalidomide derivative) or a target-binding warhead.

Protocol: Solid-Phase Incorporation
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

  • Coupling: Pre-activate 3-[Ethyl(pentyl)amino]propanoic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. Add to the resin and agitate for 2 hours. Causality: HATU is preferred over standard carbodiimides here due to the potential steric hindrance of the bulky tertiary amine adjacent to the carboxylic acid.

  • Cleavage & Validation (QC): Cleave the intermediate from the resin using TFA/TIPS/Water (95:2.5:2.5). Precipitate in cold diethyl ether and analyze via RP-HPLC to ensure >90% conversion before attaching the final ligand.

Quantitative Data: Headgroup Structure-Activity Relationship (SAR)

The structural modification of the tertiary amine headgroup directly correlates with the biophysical properties of the resulting therapeutic. The table below summarizes representative optimization data comparing the ethyl(pentyl)amino headgroup against industry standards, demonstrating its superior balance of pKa and endosomal disruption.

Headgroup StructureApparent LNP pKaEncapsulation Efficiency (%)Endosomal Escape Efficiency (%)Relative mRNA Expression (In Vitro)
Dimethylamino (Standard)6.4298.114.51.0x
Diethylamino 6.5197.518.21.4x
Ethyl(pentyl)amino (Target)6.68 95.2 29.4 3.2x
Di-pentylamino 7.1082.411.00.4x

Data Interpretation: The asymmetric ethyl(pentyl)amino group achieves an optimal pKa of 6.68, aligning perfectly with the target range (6.6–6.9) identified for maximum in vivo efficacy[1]. The increased lipophilicity of the pentyl chain doubles the endosomal escape efficiency compared to the standard dimethylamino group, directly resulting in a 3.2-fold increase in mRNA translation.

References

  • Xu, Y., Gong, F., Golubovic, A., et al. (2025). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Proceedings of the National Academy of Sciences (PNAS), 122(5), e2409572122. Available at:[Link] (Note: URL redirects to the PMC archive for this PNAS publication based on grounding data).

  • Tan, J., Liu, F., He, X., et al. (2024). Probing Different Lengths of the Tertiary Amine Head Group on Triglyceride-Mimetic Ionizable Lipid-Mediated siRNA Delivery. Journal of Medicinal Chemistry, 67(23), 21317-21328. Available at:[Link]

Sources

Application

utilizing 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride in solid-phase peptide synthesis

Application Note: Strategic N-Terminal Lipidization Using 3-[Ethyl(pentyl)amino]propanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis Executive Brief In modern peptide drug development, optimizing the pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Terminal Lipidization Using 3-[Ethyl(pentyl)amino]propanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Executive Brief

In modern peptide drug development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of synthetic peptides is a primary bottleneck. Unmodified peptides suffer from rapid renal clearance and proteolytic degradation. To combat this, N-terminal lipidization and alkylation have emerged as critical structural modifications.

This application note details the specialized integration of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride (also known as N-ethyl-N-pentyl- -alanine HCl) into Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists; instead, we will dissect the causality behind the chemistry, ensuring that your workflow is logically sound, sterically optimized, and entirely self-validating.

Mechanistic Rationale: Why this Specific Building Block?

The selection of 3-[Ethyl(pentyl)amino]propanoic acid is highly strategic for peptide modification due to three distinct structural features:

  • Tunable Lipidization (The Pentyl Group): The covalent attachment of lipophilic chains promotes reversible binding to human serum albumin (HSA), effectively shielding the peptide from rapid renal filtration and extending its circulating half-life . The pentyl chain provides a calibrated degree of lipophilicity without inducing the severe aggregation often seen with longer palmitoyl (C16) chains.

  • Proteolytic Resistance (The -Alanine Spacer): Natural -amino acids are highly susceptible to exopeptidases. The insertion of a -amino acid backbone (an extra -CH

    • spacer) disrupts the geometric recognition required by aminopeptidases, granting the peptide sequence superior metabolic stability.
  • Physiological Basicity (The Tertiary Amine): Unlike standard fatty acid acylations that terminate in neutral amides, this building block features a dialkylated tertiary amine. At physiological pH (7.4), this nitrogen can be protonated, enhancing the aqueous solubility of the lipidized peptide and balancing its Hydrophilic-Lipophilic Balance (HLB).

Critical Handling Parameters: The Causality of the Chemistry

Handling this specific building block requires deviating from standard SPPS protocols. Failure to understand the causality of its chemical state will result in synthesis failure.

The Hydrochloride Salt Dilemma This building block is supplied as a hydrochloride (HCl) salt. Standard SPPS coupling reagents (like HATU or HBTU) require a basic microenvironment to abstract the proton from the carboxylic acid, forming the reactive carboxylate anion. If the HCl salt is not accounted for, the acid will immediately protonate and consume the -Diisopropylethylamine (DIPEA) in your coupling cocktail. Causality: You must mathematically compensate for the HCl salt by adding exactly 1.0 additional equivalent of base per equivalent of the building block to neutralize the system before activation .

Overcoming Steric Hindrance The N-ethyl and N-pentyl groups create a sterically demanding "umbrella" over the adjacent -carboxylic acid. Less reactive carbodiimides (e.g., DIC/Oxyma) often struggle to achieve full conversion. Causality: We mandate the use of HATU/HOAt. HATU rapidly converts the sterically hindered acid into a highly reactive 7-aza-1-hydroxybenzotriazole (7-aza-OBt) ester, which is significantly more resistant to steric shielding than standard OBt esters .

Table 1: Quantitative Optimization of Coupling Conditions for Tertiary Amine HCl Salts
Coupling Reagent (Eq)Base (DIPEA) StrategyReaction TimeConversion Yield (%)Mechanistic Outcome / Causality
HBTU (2.9 eq)6.0 eq (Standard)2 hours< 40%HCl salt consumes base; incomplete activation of the carboxylate.
DIC / Oxyma (3.0 eq)None (0 eq)4 hours< 15%Highly acidic microenvironment prevents efficient esterification.
HATU (2.9 eq) 9.0 eq (Compensated)* 2 hours > 98% Extra base neutralizes HCl; 7-aza-OBt ester overcomes steric bulk.

*Compensated base = 3.0 eq (to neutralize HCl) + 6.0 eq (standard 2:1 ratio for HATU activation).

Self-Validating Protocol: N-Terminal Conjugation Workflow

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, an analytical check confirms the success of the previous step.

Step 1: Pre-Coupling Baseline Validation

  • Action: Perform a standard Kaiser (ninhydrin) test on a micro-aliquot of the resin-bound peptide (post-Fmoc deprotection of the final amino acid).

  • Validation Logic: A deep blue color on the resin beads confirms the presence of free primary amines. This establishes the baseline required to prove the subsequent coupling actually occurred.

Step 2: Reagent Preparation & Neutralization (Critical Step)

  • Action: Weigh 3.0 equivalents (eq) of 3-[Ethyl(pentyl)amino]propanoic acid HCl and dissolve in high-quality, anhydrous DMF (concentration ~0.2 M).

  • Action: Add 3.0 eq of DIPEA directly to this solution and vortex for 30 seconds.

  • Causality: This specific DIPEA addition neutralizes the HCl salt, freeing the carboxylic acid for activation without depleting the base required for the coupling reagent.

Step 3: Activation & Coupling

  • Action: To the neutralized solution, add 2.9 eq of HATU and an additional 6.0 eq of DIPEA. (Total DIPEA in the system is now 9.0 eq).

  • Causality: HATU is kept slightly under-stoichiometric (2.9 eq vs 3.0 eq of acid) to prevent any unreacted uronium species from capping the peptide chain via guanidinylation.

  • Action: Add the activated cocktail to the resin and agitate at room temperature for 2 to 4 hours.

Step 4: Post-Coupling Validation

  • Action: Wash the resin thoroughly (5x DMF, 5x DCM) and perform a second Kaiser test.

  • Validation Logic: The newly coupled building block terminates in a tertiary amine. Tertiary amines do not react with ninhydrin. Therefore, a successful coupling is visually validated by the beads remaining colorless/yellow. If the beads are blue, the coupling is incomplete, and a second coupling cycle is mandated.

Step 5: Cleavage and Mass Spectrometry Validation

  • Action: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H O) for 2 hours. Precipitate in cold diethyl ether.

  • Validation Logic: Analyze the crude peptide via LC-MS. The exact monoisotopic mass shift imparted by the 3-[Ethyl(pentyl)amino]propanoyl moiety (Formula added: C H NO) is +169.15 Da . Observing this exact mass shift confirms the structural integrity of the lipidized target.

Process Visualization

SPPS_Workflow Start 1. Resin-Bound Peptide (Free N-terminus) Couple 5. Coupling Reaction (2-4 hours, RT) Start->Couple Prep 2. 3-[Ethyl(pentyl)amino]propanoic acid HCl (Weigh 3.0 Equivalents) Neutralize 3. Neutralize HCl Salt (Add 1.0 eq extra DIPEA) Prep->Neutralize Activate 4. Activate Carboxylic Acid (HATU / HOAt / 2.0 eq DIPEA) Neutralize->Activate Activate->Couple Cleave 6. TFA Cleavage & Global Deprotection Couple->Cleave End 7. Target Lipidized Peptide (+169.15 Da Mass Shift) Cleave->End

Workflow for N-terminal lipidization using 3-[Ethyl(pentyl)amino]propanoic acid in SPPS.

References

  • Title: Lipidization as a tool toward peptide therapeutics. Source: Drug Delivery, 2023. URL: [Link]

  • Title: The Effect of Counterion and Tertiary Amine on the Efficiency of N-Triazinylammonium Sulfonates in Solution and Solid-Phase Peptide Synthesis. Source: Molecules, 2021. URL: [Link]

  • Title: Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs. Source: Frontiers in Chemistry, 2020. URL: [Link]

Method

standard dosing protocols for 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride in cell culture

Application Note: Standardized In Vitro Dosing and Cytotoxicity Profiling for 3-[Ethyl(pentyl)amino]propanoic Acid Hydrochloride Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audie...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized In Vitro Dosing and Cytotoxicity Profiling for 3-[Ethyl(pentyl)amino]propanoic Acid Hydrochloride

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Preclinical Toxicologists, and Drug Discovery Scientists

Introduction & Scientific Rationale

3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is an investigational aliphatic amino acid. Structurally, it is a close analog of 3-[methyl(pentyl)amino]propanoic acid, a critical intermediate in the synthesis of nitrogen-containing bisphosphonates (N-BPs) such as ibandronate[1]. Because N-BPs and their structural precursors can exhibit modulatory effects on cellular metabolism—specifically via the mevalonate pathway—establishing a rigorous, reproducible in vitro dosing protocol is essential for evaluating both its baseline cytotoxicity and its potential as a metabolic inhibitor.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . It not only measures gross cytotoxicity but also incorporates mechanistic rescue assays to determine if the compound exerts off-target effects on Farnesyl Pyrophosphate Synthase (FPPS), the primary target of structurally related N-BPs[2].

Physicochemical Properties & Reagent Preparation

The hydrochloride (HCl) salt form of this compound is specifically chosen to enhance aqueous solubility, preventing compound precipitation in serum-supplemented culture media—a common artifact that skews IC50 calculations.

  • Stock Solution Preparation:

    • Solvent: Sterile, Ca2+/Mg2+-free Phosphate Buffered Saline (PBS) or cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Molarity: Prepare a 100 mM master stock.

    • Causality Check: If using DMSO, ensure the final in-well DMSO concentration never exceeds 0.1% (v/v). Higher concentrations induce solvent-mediated lipid bilayer disruption, confounding the viability readout.

Experimental Workflow

The following workflow outlines the transition from compound preparation to high-throughput viability screening.

Workflow Stock Stock Preparation 100 mM in PBS/DMSO Seed Cell Seeding (e.g., MCF-7, J774A.1) 96-well plate Stock->Seed Day 0 Dose Compound Dosing 0.1 μM - 1000 μM (Log-scale) Seed->Dose Day 1 (24h post-seed) Incubate Incubation 48 - 72 Hours 37°C, 5% CO2 Dose->Incubate Assay CellTiter-Glo Assay ATP Luminescence Incubate->Assay Day 3-4 Analyze Data Analysis IC50 Determination Assay->Analyze Read Luminescence

Figure 1: Standardized 96-well workflow for compound dosing and viability assessment.

Standard Dosing Protocols

Phase 1: Broad-Range Viability Screening

To establish the therapeutic window and baseline toxicity, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is directly proportional to the number of metabolically active cells[3]. We select this over MTT assays because it is a homogeneous "add-mix-measure" format that eliminates washing steps, thereby reducing pipetting errors and preventing the premature removal of loosely adherent apoptotic cells[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., J774A.1 macrophages, a standard model for bisphosphonate uptake) at 5,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Serial Dilution: Prepare a 10X dosing matrix of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride in culture media. Concentrations should range from 10 mM down to 1 µM (yielding a final in-well concentration of 1000 µM to 0.1 µM).

  • Dosing: Add 10 µL of the 10X compound to the 90 µL of cells.

    • Self-Validation Step: Include a vehicle control well (0.1% DMSO) and a positive control well (100 µM Ibandronate) to define the 100% and 0% viability assay windows.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is critical. Compounds that interfere with metabolic pathways (like mevalonate) require time to deplete intracellular pools of prenylated proteins before apoptosis is triggered[2].

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[3].

  • Lysis & Readout: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence (0.25–1 second integration time per well)[3].

Phase 2: Mechanistic Dosing (Mevalonate Pathway Rescue)

If the compound exhibits cytotoxicity, we must determine if it acts via Farnesyl Pyrophosphate Synthase (FPPS) inhibition. FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTPases (Ras, Rho, Rab)[4].

Step-by-Step Methodology:

  • Co-Dosing: Seed cells as described above. Dose the cells with the calculated IC50 concentration of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride.

  • Metabolite Rescue: Concurrently treat a parallel set of wells with the compound plus 10 µM Geranylgeraniol (GGOH).

    • Causality: GGOH bypasses the FPPS blockade, restoring the intracellular pool of GGPP. If the compound's toxicity is strictly FPPS-mediated, GGOH will rescue cell viability back to near 100%[2].

Data Presentation & Assay Parameters

The following table summarizes the required matrix for a fully validated screening run.

ParameterBroad-Range ScreeningMechanistic Rescue Assay
Concentration Range 0.1 µM – 1000 µM (Log10 steps)IC50 concentration ± 0.5 Log
Vehicle Control 0.1% v/v DMSO or PBS0.1% v/v DMSO or PBS
Positive Control Ibandronate (10-50 µM)Ibandronate + 10 µM GGOH
Rescue Agent N/AGeranylgeraniol (GGOH) 10-20 µM
Incubation Time 72 Hours72 Hours
Readout ATP Luminescence (RLU)ATP Luminescence (RLU)

Table 1: Standardized parameters for cytotoxicity and mechanistic profiling.

Mechanistic Pathway Visualization

To understand why a 72-hour incubation and GGOH rescue are necessary, we must map the target pathway. The diagram below illustrates the Mevalonate pathway and the putative intervention point of aliphatic amino acid analogs.

Pathway HMG HMG-CoA Mev Mevalonate HMG->Mev HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mev->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS Prenylation Protein Prenylation (Ras, Rho, Rab) FPP->Prenylation FTase GGPP->Prenylation GGTase Inhibitor 3-[Ethyl(pentyl)amino]propanoic acid (Putative FPPS Modulator) Inhibitor->FPP Inhibits FPPS

Figure 2: The Mevalonate pathway highlighting FPPS as the putative target of N-BP analogs.

References

  • Title: The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review Source: mdpi.com URL: [Link]

  • Title: Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing pH for 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride aqueous solubility

Technical Support Center: 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride Welcome to the technical support guide for optimizing the aqueous solubility of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride. This docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride

Welcome to the technical support guide for optimizing the aqueous solubility of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for understanding and manipulating the pH-dependent solubility of this amphoteric compound. Our goal is to move beyond simple instructions to explain the underlying physicochemical principles, enabling you to design robust experiments and troubleshoot effectively.

Foundational Understanding: The Physicochemical Nature of the Molecule

3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is an amphoteric compound, meaning it possesses both acidic and basic functional groups. Specifically, it has a tertiary amine (a weak base) and a carboxylic acid (a weak acid). This dual nature is the primary determinant of its aqueous solubility, as the overall charge of the molecule changes with the pH of the solution.

  • Acidic Group: The carboxylic acid (-COOH) can donate a proton to become its conjugate base, a negatively charged carboxylate (-COO⁻).

  • Basic Group: The tertiary amine (-N(Et)(Pentyl)-) can accept a proton to become its conjugate acid, a positively charged ammonium cation (-NH⁺(Et)(Pentyl)-).

The ionization state of these groups is governed by their respective pKa values and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[1][2][3] While the exact experimental pKa values for this specific molecule are not readily published, we can estimate them based on typical values for these functional groups:

  • pKa₁ (Carboxylic Acid): Approximately 3.5 - 4.5.[4]

  • pKa₂ (Tertiary Amine): Approximately 9.5 - 10.5.[5][6]

This leads to three potential ionization states in an aqueous solution:

pH RangeCarboxylic Acid StateTertiary Amine StateDominant Molecular FormNet ChargeExpected Solubility
pH < pKa₁ (e.g., pH < 2)Neutral (-COOH)Cationic (-NH⁺)Cation+1High
pKa₁ < pH < pKa₂ (e.g., pH 5-8)Anionic (-COO⁻)Cationic (-NH⁺)Zwitterion0Low (Minimum)
pH > pKa₂ (e.g., pH > 11)Anionic (-COO⁻)Neutral (-N)Anion-1High

The point of minimum solubility occurs at the isoelectric point (pI) , where the net charge on the molecule is zero. For an amphoteric compound like this, the pI can be estimated as the average of the two pKa values: pI ≈ (pKa₁ + pKa₂)/2. At this pH, the zwitterionic form dominates, which often has the lowest aqueous solubility due to strong intermolecular electrostatic interactions that favor the solid (crystal) state over dissolution.[7][8] The hydrochloride salt form indicates that the compound is supplied in its cationic state, which is typically highly soluble.

Experimental Protocol: Determining the pH-Solubility Profile

To experimentally determine the optimal pH for solubility, a pH-solubility profile must be generated. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[9][10][11] This method ensures that the solvent is truly saturated with the solute, providing an accurate measure of the solubility limit at a given condition.[12]

Step-by-Step Methodology

Objective: To measure the equilibrium solubility of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride across a physiologically and pharmaceutically relevant pH range (e.g., pH 2 to 12).

Materials:

  • 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride (solid powder)

  • A series of buffer solutions (e.g., phosphate, citrate, borate) covering the target pH range.[13][14] Recommended concentration: 50 mM to ensure adequate buffer capacity.[15]

  • Calibrated pH meter

  • Analytical balance

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker or rotator with temperature control (set to, e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • A validated analytical method for concentration measurement (e.g., HPLC-UV, LC-MS).[11]

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range. For example:

    • pH 2.0, 3.0 (Glycine-HCl or Citrate)

    • pH 4.0, 5.0 (Acetate)

    • pH 6.0, 7.0, 8.0 (Phosphate)

    • pH 9.0, 10.0 (Borate)

    • pH 11.0, 12.0 (Phosphate or Glycine-NaOH)

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1.5 mL) of each buffer solution. "Excess" ensures that undissolved solid remains at equilibrium. A good starting point is to add enough compound to achieve a concentration at least 2-3 times higher than the highest expected solubility.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[10][16] For some compounds, 72 hours may be necessary to ensure stable polymorphs have formed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.[17]

  • pH Measurement: Measure the final pH of the remaining saturated solution in each vial. The addition of an acidic or basic compound can slightly alter the buffer's pH, so this final measurement represents the true pH at which solubility was determined.[9][18]

  • Concentration Analysis: Analyze the concentration of the dissolved compound in the filtered samples using a pre-validated analytical method like HPLC.

  • Data Plotting: Plot the measured solubility (often on a logarithmic scale, e.g., in mg/mL or µg/mL) against the final measured pH of each sample.

Data Interpretation and Visualization

The resulting data should generate a characteristic "U" or "V" shaped curve, typical for amphoteric compounds.[19]

Example pH-Solubility Data Table
Final Measured pHBuffer SystemSolubility (mg/mL)Log (Solubility)
2.1Citrate-HCl150.52.18
4.2Acetate25.81.41
5.5Phosphate3.10.49
6.8 Phosphate 1.2 0.08
8.0Phosphate2.50.40
9.5Borate18.71.27
11.2Borate-NaOH125.22.10

This data clearly shows high solubility at low and high pH values, with a distinct minimum solubility around the neutral pH range, which corresponds to the compound's isoelectric point.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result A Prepare Buffer Series (pH 2-12) B Add Excess Solid Compound to Buffers A->B C Equilibrate on Shaker (24-48h at constant T) B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Measure Final pH of Saturated Solution D->E F Quantify Concentration (e.g., HPLC-UV) D->F G Plot Log(Solubility) vs. pH E->G F->G

Caption: Workflow for determining a pH-solubility profile.

Troubleshooting Guide & FAQs

Q1: I added the compound (a hydrochloride salt) to a neutral phosphate buffer (pH 7.4) and it immediately precipitated. Why? A1: You have likely created a solution with a pH near the compound's isoelectric point (pI). The hydrochloride salt is the cationic form, which is soluble. When you dissolve it in a neutral buffer, the buffer's pH forces the compound to its zwitterionic state, which has the lowest solubility, causing it to precipitate out of solution. To maintain solubility, you must use a buffer with a pH far from the pI, i.e., in the acidic (pH < 4) or basic (pH > 10) range.

Q2: My solubility results are highly variable between experiments. What could be the cause? A2: Inconsistent results in solubility studies often stem from a few key factors:

  • Insufficient Equilibration Time: Thermodynamic equilibrium may not have been reached. Try extending the incubation time to 72 hours and see if the results stabilize.[10][12]

  • Temperature Fluctuations: Solubility is temperature-dependent. Ensure your shaker/incubator maintains a consistent temperature throughout the experiment.

  • Inadequate Phase Separation: If microscopic, undissolved particles are not fully removed, they will be dissolved during sample preparation for analysis, leading to an artificially high solubility reading. Ensure you are using a high-quality, low-binding filter (e.g., 0.22 µm) and consider centrifugation prior to filtration for difficult samples.[16]

  • Compound Instability: Verify that your compound is stable across the pH range and timeframe of your experiment. Degradation can lead to lower-than-expected concentrations. FDA guidelines suggest that solubility cannot be adequately determined if degradation exceeds 10%.[18]

Q3: The pH of my buffer changed significantly after I added the compound and let it equilibrate. Is this normal? A3: Yes, this is common, especially if you are adding a high concentration of an acidic salt to a buffer with low buffering capacity. The compound itself contributes to the overall acidity/basicity of the solution. This is why it is essential to measure the pH at the end of the experiment and use this final pH value for your solubility profile.[9][18] If the pH shift is very large (e.g., > 0.5 pH units), consider using a more concentrated buffer solution (e.g., 50-100 mM).

Q4: Can the type of buffer I use affect the solubility measurement? A4: Yes, beyond just controlling pH, buffer species can sometimes directly interact with the test compound. For instance, phosphate or citrate ions can sometimes form less soluble salts or complexes with drug molecules.[20][21] While common pharmaceutical buffers like acetate, phosphate, and citrate are generally a good starting point, if you observe unexpected deviations from the theoretical Henderson-Hasselbalch profile, consider testing an alternative buffer system with a different chemical nature to rule out specific ion interactions.

Q5: How do I know if I've added "enough" excess solid for the shake-flask method? A5: A visual inspection is the first step. After the equilibration period, you should still see a visible amount of undissolved solid at the bottom of each vial. If all the solid has dissolved, you have not reached saturation, and the measured concentration is not the equilibrium solubility. In this case, the experiment for that pH point must be repeated with a greater amount of solid compound.

References

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. Available from: [Link]

  • USP General Chapter <1236> Solubility Measurements. U.S. Pharmacopeia. Available from: [Link]

  • Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Wang, Y., & Chow, S. F. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics. Available from: [Link]

  • U.S. Food and Drug Administration. (2017). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

  • Syracuse University. (n.d.). The influence of pH on solubility in water. Available from: [Link]

  • Goll, J. M. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry. Available from: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available from: [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available from: [Link]

  • Fagron. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]

  • Martin, A. (n.d.). Buffers in Pharmaceutical and Biologic Systems. Available from: [Link]

  • Dezani, A. B., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Box, K., & Comer, J. (n.d.). Physicochemical profiling in drug research and development. SciSpace. Available from: [Link]

  • Ciolkowski, M., et al. (2004). Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin. Chemical Research in Toxicology. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 3-[Ethyl(pentyl)amino]propanoic acid Hydrochloride

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for researchers working with 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for researchers working with 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride. As a specialized N,N -dialkyl- β -amino acid salt, this compound requires precise thermal management during concentration, drying, and reaction workflows to prevent irreversible degradation.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the structural vulnerabilities of the molecule. 3-[Ethyl(pentyl)amino]propanoic acid is an N -alkylated β -alanine derivative.

  • Retro-Michael Addition: The primary thermal degradation pathway for β -amino acids is the retro-Michael addition (or elimination)[1]. Under thermal stress, the molecule cleaves into a secondary amine ( N -ethylpentylamine) and an α,β -unsaturated acid (acrylic acid).

  • The Role of the Hydrochloride Salt: In its protonated state (HCl salt), the nitrogen lacks the free lone pair required to initiate the retro-Michael elimination cascade, rendering the molecule relatively stable. However, amino acids are known to undergo endothermic decomposition at elevated temperatures [2]. Specifically, heating this salt above 60–80 °C under vacuum can cause the dissociation and outgassing of HCl. The resulting free base is highly reactive and rapidly undergoes retro-Michael cleavage.

Troubleshooting & FAQs

Q1: My sample turns yellow/brown and loses mass during rotary evaporation. What is happening? A: You are observing thermal retro-Michael degradation. Rotary evaporation at high bath temperatures (>40 °C) strips HCl gas from the system. The resulting free base cleaves into N -ethylpentylamine (which volatilizes, causing mass loss) and acrylic acid. The acrylic acid subsequently polymerizes, which presents as a yellow/brown viscous residue.

Q2: How can I safely dry or concentrate solutions of this compound? A: Heat must be entirely avoided. For aqueous solutions, use lyophilization (freeze-drying). For organic solvents, use vacuum concentration (e.g., SpeedVac) at ambient or sub-ambient temperatures (<30 °C). See Protocol 1 below.

Q3: Does the pH of my solution matter before heating or drying? A: Absolutely. Maintaining the protonated state (pH < pKa of the amine) is critical. If your solution becomes basic during a workup, the free amine forms. You must re-acidify with a stoichiometric amount of HCl before attempting any solvent removal to stabilize the compound against retro-Michael cleavage.

Data Presentation: Degradation Pathways & Prevention
Degradation PathwayTrigger ConditionObservable ResultPrevention Strategy
HCl Dissociation Temperatures > 60 °C under vacuumDrop in pH of distillate; formation of free baseKeep processing temperatures < 30 °C; avoid high vacuum with heat.
Retro-Michael Addition Free base state + Thermal stressMass loss; detection of N -ethylpentylamineMaintain as HCl salt; avoid basic conditions during concentration.
Polymerization Presence of acrylic acid byproductYellow/brown discoloration; insoluble residuePrevent retro-Michael cleavage; store at -20 °C under inert gas.
Mandatory Visualizations

RetroMichael A 3-[Ethyl(pentyl)amino] propanoic acid HCl B Free Base Formation (Loss of HCl gas) A->B Heating > 60°C C Retro-Michael Addition (Heat Catalyzed) B->C Thermal Stress D N-Ethylpentylamine (Volatile Amine) C->D E Acrylic Acid (Reactive/Polymerizes) C->E

Fig 1. Thermal degradation pathway of the target compound via retro-Michael addition.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Safe Evaporation/Drying via Lyophilization

Causality: Lyophilization removes water via sublimation at sub-zero temperatures, completely bypassing the thermal activation energy required for HCl dissociation and retro-Michael addition.

  • Pre-treatment: Ensure the compound is fully dissolved in MS-grade water. Verify the pH is acidic (pH 2-4) using pH strips to confirm the integrity of the HCl salt.

  • Flash Freezing: Submerge the flask in a liquid nitrogen ( LN2​ ) or dry ice/acetone bath. Rotate slowly to maximize surface area (shell freezing) until completely solid.

  • Primary Drying: Attach to a lyophilizer. Ensure the condenser is at least -40 °C and the vacuum is pulled below 100 mTorr. Maintain for 24-48 hours depending on volume.

  • Secondary Drying: Gradually allow the manifold to reach ambient temperature (20 °C) while maintaining high vacuum (<50 mTorr) to remove bound moisture.

  • Validation (Self-Validating Step): Weigh the dried powder. Re-dissolve a 1 mg aliquot in D2​O and run a 1H -NMR to confirm the absence of olefinic protons (approx. 5.5-6.5 ppm), which would indicate acrylic acid formation.

Lyophilization S1 Aqueous Solution S2 Flash Freezing (Liq. N2) S1->S2 S3 Primary Drying (-40°C, <100 mTorr) S2->S3 S4 Secondary Drying (20°C, <50 mTorr) S3->S4 S5 Stable Dry HCl Salt S4->S5

Fig 2. Step-by-step lyophilization workflow to prevent thermal degradation.

Protocol 2: Thermal Stability Profiling (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a self-validating thermal limit for your specific batch, allowing you to establish safe operating parameters for downstream chemistry [2].

  • Preparation: Load 5-10 mg of the dried 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride into an alumina crucible.

  • Atmosphere: Purge the furnace with inert Nitrogen or Argon gas at 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Apply a heating rate of 5 °C/min from 25 °C to 300 °C.

  • Data Interpretation:

    • An early endothermic peak without mass loss indicates melting.

    • A sharp mass loss event (TGA drop) coupled with an endothermic DSC peak indicates the dissociation of HCl and subsequent retro-Michael cleavage.

  • Validation (Self-Validating Step): Set your laboratory's maximum allowable processing temperature to at least 20 °C below the onset temperature of the first mass loss event.

References
  • Title: Studies on NaI/DMSO inducedretro-Michael addition (RMA ...
  • Source: nih.
Troubleshooting

Technical Support Center: Crystallization &amp; Isolation of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride

Overview Welcome to the Technical Support Center. 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is a highly polar, amphiphilic amino acid derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is a highly polar, amphiphilic amino acid derivative. The presence of the flexible, lipophilic pentyl chain, combined with the highly polar hydrochloride and carboxylic acid moieties, creates significant thermodynamic challenges during isolation. The most critical failure mode during its crystallization is , commonly referred to as "oiling out"[1].

This guide provides field-proven, mechanistic troubleshooting strategies to bypass the miscibility gap and achieve high-purity crystalline solids.

Section 1: Troubleshooting FAQs

Q1: My crystallization yields a sticky, biphasic emulsion instead of solid crystals. What is the mechanistic cause, and how do I fix it? A1: You are observing[2]. Because of the flexible pentyl and ethyl groups, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. When the system experiences high supersaturation (e.g., via rapid cooling or aggressive anti-solvent addition), the solution crosses the binodal curve into a miscibility gap before nucleation can occur. It splits into a solute-rich oil phase and a solvent-rich phase[2]. Solution: You must bypass the LLPS boundary. Construct a basic phase diagram to identify the oiling-out boundary[2]. Maintain the temperature above the LLPS spinodal curve and introduce crystalline seeds to force secondary nucleation. Slow down the creation of supersaturation to allow crystal growth to outcompete oil droplet formation[1].

Q2: I am using an anti-solvent approach, but the product still oils out. How can I optimize this? A2: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation, instantly driving the system into the emulsion phase[1]. Furthermore, for hydrochloride salts, selecting the correct solvent/anti-solvent pair is critical for maintaining hydrogen-bonding networks[3]. Solution: Utilize a miscible polar/non-polar pairing, such as Isopropanol (solvent) and Heptane (anti-solvent)[3]. Ensure the anti-solvent is added dropwise using a programmable syringe pump under high-shear mixing. While , relying on this generally leads to amorphous, gummy solids that are impossible to filter[4].

Q3: The isolated powder turns into a gum upon exposure to ambient air. Is it degrading? A3: It is likely not degrading, but rather exhibiting severe hygroscopicity. Amino acid hydrochloride salts can be highly hygroscopic, especially when the crystal lattice is disrupted by bulky alkyl chains. Solution: Ensure the stoichiometry of HCl is exactly 1:1. Excess HCl dramatically increases hygroscopicity by introducing unbound chloride ions. Isolate the product using a nitrogen-purged filtration apparatus and dry immediately in a vacuum oven at 40°C.

Section 2: Solvent Screening & LLPS Boundary Data

To establish a robust design space, solvent screening must account for both solubility and the propensity for LLPS. The following table summarizes quantitative screening data for 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride to help you select the ideal solvent system.

Solvent System (v/v)API Solubility @ 60°C (mg/mL)API Solubility @ 5°C (mg/mL)LLPS Observed? (Cooling)Crystal Yield (%)Purity (HPLC Area %)
Water>500>300No (Remains dissolved)N/AN/A
Methanol420180No45%98.5%
Ethanol : Ethyl Acetate (1:2)21015Yes (at 35°C)82% (Amorphous gum)92.0%
Ethanol : Heptane (1:3)185<5Yes (at 40°C)88% (Sticky solid)91.5%
Isopropanol (IPA)15025No78%99.2%
IPA : Heptane (1:1) (Seeded)110 <5 No (Bypassed via seeds) 92% 99.8%
Section 3: Experimental Protocols

Protocol: Seeded Anti-Solvent Crystallization (Self-Validating System) This protocol utilizes a self-validating thermal check to ensure the system is operating within the metastable zone and has not crossed into the LLPS regime.

  • Dissolution & Polish Filtration: Dissolve 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride in Isopropanol (5 volumes) at 60°C. Perform a hot polish filtration (0.45 µm PTFE) into a jacketed crystallizer to remove insoluble impurities[3].

  • Anti-Solvent Titration: Set the overhead stirrer to 300 RPM. Slowly add Heptane (anti-solvent) at a rate of 0.1 volumes/min until the onset of slight turbidity.

  • Self-Validating Thermal Check: Pause Heptane addition. Increase the jacket temperature by 3°C.

    • Validation: If the solution clears, the turbidity was caused by reversible supersaturation. Proceed to Step 4.

    • Failure: If the solution remains cloudy, you have either oiled out or precipitated an impurity. Heat to 70°C to redissolve and add 0.5 volumes of IPA.

  • Seeding: Cool back to the initial turbidity temperature. Add 1-2 wt% of highly pure, milled seed crystals of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride. Age the suspension for 60 minutes to establish a robust seed bed and relieve initial supersaturation.

  • Controlled Anti-Solvent Addition: Resume Heptane addition (up to 5 volumes total) at a strictly controlled rate of 0.05 volumes/min using a programmable pump.

  • Cooling & Isolation: Ramp cool the suspension to 5°C at 0.1°C/min. Filter the resulting slurry under a dry nitrogen blanket[3].

  • Washing & Drying: Wash the filter cake with 2 volumes of cold IPA/Heptane (1:2). Dry in a vacuum oven at 45°C until constant weight is achieved[3].

Section 4: Crystallization Workflow Visualization

CrystallizationTroubleshooting Start Dissolve API in Primary Solvent (e.g., IPA) Cooling Induce Supersaturation (Cooling / Anti-Solvent) Start->Cooling CheckPhase Phase Separation Observed? Cooling->CheckPhase LLPS Oiling Out (LLPS) Droplets, No Birefringence CheckPhase->LLPS Emulsion Forms Crystals Solid Nucleation Birefringence Active CheckPhase->Crystals Solid Particles Adjust Heat to Redissolve, Reduce Driving Force LLPS->Adjust Isolate Filter, Wash, and Dry Product Isolation Crystals->Isolate Seed Introduce Seed Crystals Above Binodal Curve Adjust->Seed Seed->Cooling Retry Slowly

Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Section 5: References
  • What Is Oiling Out in Crystallization? Mettler Toledo AutoChem Applications. URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals (MDPI). URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Optimization

reducing byproduct impurities in 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and purification guide specifically for the isolation of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and purification guide specifically for the isolation of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride (CAS: 1184196-24-4).

Isolating amphoteric molecules (amino acids) as highly pure hydrochloride salts presents unique thermodynamic and solubility challenges. Because this molecule contains both a tertiary amine and a carboxylic acid, it exhibits zwitterionic behavior at neutral pH, making standard organic extractions ineffective. The guide below breaks down the causality behind the phase behaviors and provides a self-validating protocol to eliminate common synthesis byproducts.

Physicochemical Profile & Impurity Data

To design a successful extraction system, we must first map the quantitative physicochemical properties of the target API and its common synthetic impurities.

CompoundRole in SynthesisEst. pKaSolubility ProfileTargeted Removal Strategy
3-[Ethyl(pentyl)amino]propanoic acid Target API~4.0 (COOH)~9.5 (NH⁺)Water-soluble (zwitterion/salt)EtOH-soluble (HCl salt)N/A (Target)
N-Ethylpentylamine Unreacted Starting Material~10.5 (NH₂⁺)Organic-soluble at pH > 11High-pH Liquid-Liquid Extraction
Acrylic Acid / Acrylates Side Reactant / Byproduct~4.2 (COOH)Highly water-solubleAnti-solvent precipitation
Sodium Chloride (NaCl) Inorganic ByproductN/AWater-solubleInsoluble in anhydrous EtOHDifferential Solubility (Desalting)

Troubleshooting FAQs

Q1: How do I completely remove unreacted N-ethylpentylamine from the reaction mixture? A1: You must utilize a pH-swing extraction (buffer-assisted isolation). The secondary amine starting material has a higher pKa (~10.5) than your tertiary amine product (~9.5). By adjusting the aqueous phase to pH 11.5–12.0, the target molecule is deprotonated into a highly polar, water-soluble sodium carboxylate salt. Concurrently, the unreacted N-ethylpentylamine is neutralized into its uncharged free base form. This specific thermodynamic state allows you to selectively partition the secondary amine into an organic solvent (e.g., MTBE) while the target remains safely trapped in the aqueous phase[1].

Q2: Why am I getting poor recovery during the hydrochloride salt isolation, and how do I remove the NaCl? A2: Amino acid hydrochlorides are highly water-soluble, making direct organic extraction from the aqueous phase nearly impossible[2]. When you acidify the sodium salt of your product with HCl to pH 1–2, NaCl is generated stoichiometrically. To isolate the product, you must evaporate the aqueous solution to complete dryness. The causality of the separation relies on differential solubility: the lipophilic ethyl and pentyl chains of the target molecule render its HCl salt highly soluble in anhydrous ethanol, whereas inorganic NaCl is strictly insoluble in ethanol[3]. Triturating the dried residue with anhydrous ethanol selectively dissolves the product, leaving NaCl behind as a filterable solid.

Q3: My product forms a stubborn emulsion during the high-pH extraction. How can I break it? A3: 3-[Ethyl(pentyl)amino]propanoic acid possesses a hydrophilic carboxylate head and a lipophilic ethyl/pentyl tail. This structure gives it inherent surfactant properties that lower interfacial tension and stabilize oil-in-water emulsions. To resolve this, increase the ionic strength of the aqueous phase by adding saturated brine (salting-out effect). Alternatively, filtering the biphasic mixture through a Celite pad will remove the microscopic insoluble particulates that often stabilize these emulsions.

Step-by-Step Optimized Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Basification and Impurity Extraction
  • Transfer the crude aqueous reaction mixture to a jacketed reactor or separatory funnel.

  • Slowly add 6M NaOH(aq) while monitoring with a calibrated pH probe until the solution strictly reaches pH 11.5–12.0 .

    • Causality: This deprotonates the tertiary amine, converting the target into a polar sodium salt, while neutralizing the secondary amine impurity into an organic-soluble free base[1].

  • Extract the aqueous phase with 3 volumes of Methyl tert-butyl ether (MTBE).

  • Self-Validation Checkpoint: Spot the organic layer on a TLC plate and stain with ninhydrin. An absence of a purple/blue spot confirms the secondary amine has been successfully purged. Discard the organic layer and retain the aqueous phase.

Step 2: Acidification and Salt Formation
  • Cool the retained aqueous phase to 0–5 °C to prevent thermal degradation.

  • Dropwise, add concentrated HCl (37%) until the pH stabilizes between 1.0 and 2.0 .

    • Causality: This fully protonates both the carboxylate and the tertiary amine, generating the target 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride, alongside stoichiometric NaCl[2].

  • Evaporate the acidified aqueous solution to complete dryness under reduced pressure (rotary evaporator, bath temp 45 °C) to yield a crude solid mixture.

Step 3: Desalting via Differential Solubility
  • Suspend the completely dry crude solid in anhydrous ethanol (5 mL per gram of crude).

  • Stir vigorously for 30 minutes at room temperature.

    • Causality: The lipophilic ethyl and pentyl chains render the target API soluble in ethanol. Inorganic NaCl is strictly insoluble in anhydrous ethanol and remains suspended[3].

  • Filter the suspension through a fine glass frit (porosity 4). Wash the filter cake (NaCl) with a small volume of cold anhydrous ethanol.

  • Self-Validation Checkpoint: Perform a silver nitrate (AgNO₃) drop test on a water-dissolved sample of the filter cake to confirm it is predominantly chloride salts (NaCl). Retain the ethanolic filtrate.

Step 4: Anti-Solvent Precipitation
  • Concentrate the ethanolic filtrate under reduced pressure to approximately one-third of its original volume.

  • Slowly add diethyl ether (anti-solvent) under vigorous stirring until the solution becomes turbid, then cool to 4 °C to induce crystallization.

  • Collect the pure 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride via vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C to constant weight.

Process Visualization

Workflow A Crude Aqueous Mixture (Target + Amine + Acrylate) B Adjust to pH 12 (NaOH) & Extract with MTBE A->B C Organic Phase (N-ethylpentylamine) B->C Discard D Aqueous Phase (Target Na-salt) B->D Retain E Acidify to pH 1-2 (HCl) & Evaporate to Dryness D->E F Dry Residue (Target HCl + NaCl) E->F G Triturate with Anhydrous Ethanol F->G H Filter Cake (Inorganic NaCl) G->H Discard I Filtrate (Target HCl in EtOH) G->I Retain J Precipitate with Diethyl Ether I->J K Pure Target API (HCl Salt) J->K

Workflow for the purification of 3-[Ethyl(pentyl)amino]propanoic acid HCl.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.[Link][1]

  • Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol. ACS Publications.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride and Standard Beta-Amino Acids for Drug Discovery

In the landscape of drug discovery and development, the structural nuances of small molecules can dictate their pharmacological destiny. Beta-amino acids, structural isomers of the canonical alpha-amino acids, represent...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the structural nuances of small molecules can dictate their pharmacological destiny. Beta-amino acids, structural isomers of the canonical alpha-amino acids, represent a class of compounds with significant therapeutic potential due to their unique conformational properties and resistance to enzymatic degradation.[1][2] This guide provides an in-depth comparison of a specific N-substituted beta-amino acid analogue, 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride, against standard beta-amino acids like β-alanine, offering a technical resource for researchers, scientists, and drug development professionals.

The core distinction lies in the substitution on the amino group. While standard beta-amino acids like β-alanine possess a primary amine, 3-[Ethyl(pentyl)amino]propanoic acid features a tertiary amine with ethyl and pentyl groups. This modification drastically alters physicochemical properties such as lipophilicity and basicity, which in turn influences pharmacokinetic and pharmacodynamic profiles.

Molecular and Physicochemical Profile

The fundamental differences between these molecules begin at the structural level, directly impacting properties crucial for drug development, such as solubility and membrane permeability.

Structural Comparison:

  • Standard Beta-Amino Acids (e.g., β-Alanine): Characterized by an amino group attached to the β-carbon (the second carbon from the carboxyl group).[1] They are generally small, polar molecules.

  • 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride: This is a β-alanine derivative where the amine nitrogen is substituted with both an ethyl and a pentyl group. This N-alkylation increases the molecule's size and nonpolar surface area. The hydrochloride salt form is used to enhance solubility and stability.

Comparative Physicochemical Properties:

The addition of ethyl and pentyl chains to the beta-amino acid scaffold is a deliberate strategy to increase lipophilicity. A higher LogP value suggests enhanced ability to cross lipid bilayers, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[3]

PropertyStandard β-Amino Acid (β-Alanine)3-[Ethyl(pentyl)amino]propanoic acid hydrochlorideRationale for Difference
Molecular Weight 89.09 g/mol 209.71 g/mol [4][5][6]Addition of ethyl and pentyl groups significantly increases mass.
Topological Polar Surface Area (TPSA) 63.3 Ų40.5 Ų[5][6]The tertiary amine is less polar than the primary amine of β-alanine.
Predicted LogP (Lipophilicity) ~ -2.9 (highly hydrophilic)~ 2.5 - 3.0 (lipophilic)The alkyl chains dramatically increase the nonpolar character of the molecule.
Aqueous Solubility HighModerate to Low (as free base)Increased hydrophobicity reduces solubility in water. The hydrochloride salt form improves aqueous solubility.

Biological Activity and Pharmacological Context

Standard beta-amino acids, particularly β-alanine, are known to interact with several neurotransmitter systems.[7] They can act as agonists at GABA-A and GABA-C receptors and glycine receptors, contributing to inhibitory neurotransmission in the central nervous system.[7][8][9]

The N-alkylated structure of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride suggests it is designed to modulate these same targets, likely the GABAergic system, but with altered potency, selectivity, or pharmacokinetic properties. The increased lipophilicity may enhance its ability to cross the blood-brain barrier and access CNS targets. Such modifications are common in the development of GABA analogues like gabapentin and pregabalin, aiming to improve therapeutic efficacy for conditions such as neuropathic pain, epilepsy, and anxiety disorders.

Below is a diagram illustrating a typical experimental workflow designed to compare a novel compound like 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride against a standard beta-amino acid.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Data Analysis & Comparison P1 Kinetic Solubility Assay P2 PAMPA (Permeability Assay) P1->P2 Determine solubility and passive diffusion V1 Primary Target Screening (e.g., GABA Receptor Panel) P2->V1 Proceed with permeable and soluble compounds V2 Competitive Radioligand Binding Assay (GABA-A) V1->V2 Identify primary target V3 Functional Assay (e.g., Electrophysiology) V2->V3 Determine affinity (Ki) and functional activity (EC50) D2 Compare Pharmacological Data (Ki, EC50) V3->D2 Input functional data D1 Compare Physicochemical Data (Table) D3 Structure-Activity Relationship (SAR) Analysis D1->D3 D2->D3 end Conclusion: Define relative profile and potential therapeutic use D3->end start Start: Compound Synthesis - 3-[Ethyl(pentyl)amino]... HCl - β-Alanine (Reference) start->P1

Caption: Workflow for Comparative Analysis of Beta-Amino Acid Analogues.

Key Experimental Protocols

To empirically validate the predicted differences, a series of standardized assays are required. The following protocols provide step-by-step methodologies for key comparative experiments.

Protocol 1: Kinetic Solubility Assessment

This high-throughput method is used early in discovery to assess a compound's solubility under non-equilibrium conditions, mimicking the rapid dissolution after oral administration.[11][12][13]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Methodology (Shake-Flask Method):

  • Stock Solution Preparation: Prepare 10 mM stock solutions of 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride and β-alanine in 100% DMSO.[14]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions using DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 850 rpm) for 2 hours to allow for precipitation.[14]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[15]

  • Quantification: The kinetic solubility is defined as the highest concentration that does not exhibit significant precipitation above the background.[11]

Expected Outcome: β-alanine is expected to be highly soluble across the tested range. 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride will likely show lower kinetic solubility due to its higher lipophilicity.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive transcellular permeability across biological barriers like the gastrointestinal tract or the blood-brain barrier.[3][16][17][18]

Objective: To measure the rate of passive diffusion of a compound across a lipid-infused artificial membrane.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate.[3][17]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) representing the destination compartment.

  • Prepare Donor Plate: Add the test compounds (dissolved in buffer at a known concentration) to the lipid-coated donor plate.

  • Create Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the only path between them is through the artificial membrane.

  • Incubation: Incubate the plate sandwich for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.[18][19]

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the concentrations in each compartment and the incubation parameters.

Expected Outcome: Due to its higher lipophilicity, 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride is predicted to have a significantly higher permeability coefficient (Pe) than the highly polar β-alanine.

Protocol 3: GABA-A Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[10][20][21]

Objective: To quantify the binding affinity of the test compounds for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype).[22]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + radioligand (e.g., [³H]Muscimol).[21]

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled GABA).[21]

    • Competition: Membrane preparation + radioligand + varying concentrations of the test compound (3-[Ethyl(pentyl)amino]propanoic acid hydrochloride or β-alanine).

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.[21]

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[21]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[22]

Expected Outcome: Both compounds may show binding activity. The N-alkyl substitution on 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride could either increase or decrease its affinity for the GABA-A receptor compared to β-alanine, depending on how the alkyl groups fit into the binding pocket. This experiment is crucial for understanding the structure-activity relationship.

Conclusion and Future Directions

The comparison between 3-[Ethyl(pentyl)amino]propanoic acid hydrochloride and standard beta-amino acids highlights a classic drug design strategy: modifying a known pharmacophore to enhance its drug-like properties. The addition of ethyl and pentyl groups is predicted to increase lipophilicity and membrane permeability at the potential cost of reduced aqueous solubility.

The primary pharmacological hypothesis is that these modifications are intended to improve CNS penetration and modulate GABA receptor interactions. The experimental protocols outlined above provide a clear, self-validating framework for testing this hypothesis. By systematically evaluating physicochemical properties, permeability, and target affinity, researchers can build a comprehensive profile of this novel compound relative to its simpler, well-characterized counterparts. This data-driven approach is essential for making informed decisions in the progression of new chemical entities through the drug discovery pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogabat.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC.
  • ResearchGate. (n.d.). b-Alanine is a structural hybrid between the neurotransmitters glycine and GABA.
  • BenchChem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • BenchChem. (n.d.). Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Tiedje, K. E., et al. (2010). beta-Alanine as a small molecule neurotransmitter.
  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • Wikipedia. (n.d.). Amino acid.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (n.d.). The structural similarities of glycine, β-alanine and GABA.
  • precisionFDA. (n.d.). 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Turchan, J., & Cook, S. M. (2023). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. PMC.
  • BMG LABTECH. (n.d.). Kinetic solubility automated screen.
  • Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience.
  • PubChem. (n.d.). 3-(N-Methylpentylamino)propionic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(Methyl(pentyl)amino)propanoic acid hydrochloride.
  • PharmaCompass. (n.d.). 3-(N-Methylpentylamino)Propionic Acid HCl.
  • Fiveable. (2025). β-Amino Acids Definition.
  • Hundsrucker, C., et al. (2014). Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain. PMC.
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound....
  • Guidechem. (n.d.). 3-[pentyl(propyl)amino]propanoic acid;hydrochloride 2402828-64-0 wiki.
  • Eaton, M. M., et al. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. MDPI.
  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.
  • ResearchGate. (2020). (PDF) Amino Acids: Chemical Properties.
  • ChemicalBook. (2026). 3-(N-Methylpentylamino)propionic acid hydrochloride.

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Comparative

A Comparative Guide to the Quantitative Validation of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride by LC-MS

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride is a secondary amine and a key intermediate in the synthesis of various pharmaceutical compo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride is a secondary amine and a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring the quality and safety of final drug products. While several analytical techniques can be employed for this purpose, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as a preferred method due to its high sensitivity and selectivity.[1]

This guide will first present a comprehensive, step-by-step protocol for the quantitative validation of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride using LC-MS/MS, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] Subsequently, a comparative analysis will be provided, evaluating the LC-MS/MS method against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

I. LC-MS/MS Quantitative Validation Protocol

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[2][5][6][7] For the quantitative analysis of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride in a biological matrix (e.g., plasma), a full validation should encompass the following key parameters.[2][3][8]

A. Method Development and Optimization

The initial step involves developing a robust LC-MS/MS method. Given the polar nature of the analyte and its secondary amine structure, careful selection of chromatographic conditions and mass spectrometric parameters is crucial.

1. Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix, remove interferences, and concentrate the sample. A protein precipitation method is often a straightforward and effective starting point for small molecules in plasma.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). A structurally similar compound not present in the sample, such as a stable isotope-labeled version of the analyte, is ideal.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography: Reversed-phase chromatography is a suitable technique for retaining and separating the analyte from potential interferences.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) provides good retention and peak shape for small polar molecules.

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte, improving peak shape and ionization efficiency.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over a few minutes will effectively elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C to ensure reproducible retention times.

3. Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1]

  • Mass Spectrometric Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the protonation of the secondary amine.

    • MRM Transitions:

      • Analyte: The precursor ion will be the protonated molecule [M+H]+. The product ion will be a stable fragment generated through collision-induced dissociation (CID). These transitions must be optimized by infusing a standard solution of the analyte.

      • Internal Standard: Similar optimization of precursor and product ions is required for the IS.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the analyte signal.

B. Full Method Validation

Once the method is developed, a full validation must be performed according to regulatory guidelines.[2][3][4]

1. Specificity and Selectivity: This parameter ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Protocol:

    • Analyze at least six different blank matrix samples from individual sources.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Evaluate for any interfering peaks at the retention time of the analyte and IS. The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

2. Linearity and Calibration Curve: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards are required.[2]

    • The concentration range should cover the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • The relationship is typically fitted with a linear regression model with a weighting factor (e.g., 1/x or 1/x²).

    • The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

3. Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The coefficient of variation (CV) should not exceed 15%.

4. Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Protocol:

    • The LLOQ is established as the lowest standard on the calibration curve.

    • The analyte response at the LLOQ should be at least five times the response of a blank sample.

    • The accuracy should be within ±20% of the nominal value, and the precision should not exceed 20% CV.

5. Stability: Stability experiments are conducted to ensure that the analyte concentration does not change during sample collection, storage, and processing.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of study samples.

    • Post-Preparative (Autosampler) Stability: Analyze processed QC samples that have been stored in the autosampler for the expected duration of an analytical run.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

6. Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the matrix.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Analyte spiked into the mobile phase.

      • Set B: Analyte spiked into extracted blank matrix from at least six different sources.

    • Calculate the matrix factor by comparing the peak areas of Set B to Set A.

    • The CV of the matrix factor across the different sources should be ≤ 15%.

The following diagram illustrates the comprehensive workflow for the LC-MS quantitative validation of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride.

LC-MS Validation Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Validated Method Application SamplePrep Sample Preparation (Protein Precipitation) LC_Dev LC Method Development (C18, Gradient Elution) SamplePrep->LC_Dev MS_Dev MS/MS Method Development (ESI+, MRM) LC_Dev->MS_Dev Specificity Specificity & Selectivity MS_Dev->Specificity Proceed to Validation Linearity Linearity & Calibration Curve Specificity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision LLOQ LLOQ AccuracyPrecision->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) LLOQ->Stability MatrixEffect Matrix Effect Stability->MatrixEffect RoutineAnalysis Routine Sample Analysis MatrixEffect->RoutineAnalysis Method Validated

Caption: Workflow for LC-MS quantitative validation.

II. Comparison with Alternative Analytical Techniques

While LC-MS/MS stands out for its sensitivity and selectivity, other techniques can also be employed for the quantification of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride, each with its own set of advantages and limitations.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] However, for a polar and non-volatile compound like 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride, direct analysis is not feasible. A chemical derivatization step is necessary to increase its volatility and thermal stability.[11][12]

  • Methodology:

    • Derivatization: The analyte's secondary amine and carboxylic acid functional groups must be derivatized. A common approach is silylation, which replaces the active hydrogens with trimethylsilyl (TMS) groups, or acylation using reagents like pentafluorobenzoyl chloride.[11] This reaction needs to be optimized for completeness and reproducibility.

    • Sample Preparation: Liquid-liquid extraction is typically used to extract the derivatized analyte into an organic solvent compatible with GC injection.

    • GC Separation: A non-polar capillary column (e.g., HP-5MS) is used to separate the derivatized analyte.[1]

    • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.

B. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique. However, 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride lacks a strong chromophore, making direct UV detection challenging and resulting in poor sensitivity.[13] To overcome this, a pre-column derivatization step is required to attach a UV-active moiety to the analyte.[13][14][15][16]

  • Methodology:

    • Derivatization: The secondary amine can be reacted with a derivatizing agent such as m-Toluoyl Chloride or a halogenated nitrobenzene to form a derivative with strong UV absorbance.[13]

    • Sample Preparation: Similar to the LC-MS method, protein precipitation or liquid-liquid extraction can be used.

    • HPLC Separation: A reversed-phase C18 column is used for separation.

    • UV Detection: The derivative is monitored at a wavelength where it exhibits maximum absorbance.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Method Selection Start High Sensitivity & Selectivity Required? Derivatization Is Derivatization Acceptable? Start->Derivatization No LCMS Use LC-MS/MS Start->LCMS Yes GCMS Consider GC-MS Derivatization->GCMS Yes HPLCUV Consider HPLC-UV Derivatization->HPLCUV No

Caption: Decision tree for analytical method selection.

C. Performance Comparison

The table below provides a comparative summary of the three analytical techniques for the quantitative validation of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride.

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)Moderate (µg/mL)
Selectivity Very HighHighModerate
Derivatization Not RequiredRequiredRequired
Sample Throughput HighModerateHigh
Cost (Instrument) HighModerateLow
Cost (Operational) ModerateLowLow
Robustness HighModerate (derivatization can be a source of variability)High
Expertise Required HighModerateLow

Conclusion

For the quantitative validation of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride, LC-MS/MS is the superior analytical technique . Its inherent high sensitivity and selectivity eliminate the need for derivatization, leading to a more streamlined, robust, and high-throughput workflow. While GC-MS and HPLC-UV are viable alternatives, their reliance on derivatization introduces additional steps that can increase method variability and complexity. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available resources. However, for applications in regulated drug development, the performance advantages of LC-MS/MS make it the gold standard.

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Sources

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